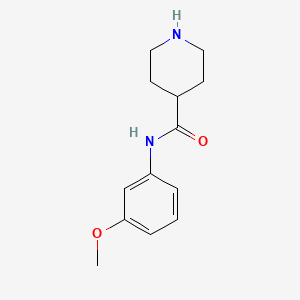

N-(3-甲氧基苯基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-methoxyphenyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C13H18N2O2 . It is used for proteomics research .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives has been described in the literature . The process involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis

The molecular structure of “N-(3-methoxyphenyl)piperidine-4-carboxamide” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carboxamide group and a 3-methoxyphenyl group .Chemical Reactions Analysis

Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis

The molecular weight of “N-(3-methoxyphenyl)piperidine-4-carboxamide” is 234.29422 . The predicted melting point is 133.77° C and the predicted boiling point is 380.7° C at 760 mmHg . The predicted density is 1.0 g/cm3 .科学研究应用

CB1大麻素受体研究的放射示踪剂合成

已合成N-(3-甲氧基苯基)哌啶-4-甲酰胺衍生物,例如N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺,用于通过正电子发射断层扫描(PET)研究大脑中的CB1大麻素受体(Katoch-Rouse & Horti, 2003)。

杀灭细菌持久体的潜力

一种化合物,3-[4-(4-甲氧基苯基)哌嗪-1-基]哌啶-4-基联苯基-4-甲酸酯(C10),被发现能选择性地杀灭细菌持久体而不影响正常的抗生素敏感细胞。它通过将持久体恢复为抗生素敏感细胞,导致持久体经抗生素诱导的细胞死亡,展示了一种在根除细菌持久体方面的新方法(Kim et al., 2011)。

大脑大麻素受体PET成像的类似物

已合成两种新型配体,包括1-(2,4-二氯苯基)-4-氰基-5-(4-甲氧基苯基)-N-(哌啶-1-基)-1H-吡唑-3-甲酰胺,用于大脑大麻素受体的PET成像。这些化合物显示出比高亲和力CB1选择性拮抗剂Rimonabant更高的结合亲和力和更低的亲脂性(Fan et al., 2006)。

血清素受体的PET成像

一项关于18F-Mefway PET成像人类血清素1A受体的研究,涉及化合物如4-(反式-18F-氟基甲基)-N-[2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基]-N-吡啶-2-基环己烷-1-甲酰胺,表明其作为PET放射配体在神经精神疾病中成像5-HT1A受体的潜力(Choi et al., 2015)。

HIV-1逆转录酶抑制剂

哌啶-4-基-氨基嘧啶,如N-苯基哌啶类似物,已显示出对野生型HIV-1和一系列NNRTI耐药突变病毒具有强效作用。这些化合物为结构活性关系和HIV-1治疗的潜在应用提供了见解(Tang et al., 2010)。

作用机制

While the exact mechanism of action of “N-(3-methoxyphenyl)piperidine-4-carboxamide” is not fully understood, it has been suggested that piperidine derivatives may act as dopamine reuptake inhibitors . They have also shown potential use in the treatment of autoimmune diseases as well as B-cell lymphomas with a dysregulated NF-κB pathway .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This class of agents may be promising broad-spectrum antivirals that can be further developed towards clinical use .

属性

IUPAC Name |

N-(3-methoxyphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)15-13(16)10-5-7-14-8-6-10/h2-4,9-10,14H,5-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJWVJDQPINXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2543497.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride](/img/structure/B2543501.png)

![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2543504.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2543506.png)

![5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2543508.png)

![6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543509.png)

![Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2543513.png)